![molecular formula C12H14N6O2 B14320685 2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) CAS No. 112667-01-3](/img/structure/B14320685.png)
2,2'-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) is a chemical compound known for its unique structure and reactivity It features a diazenediyl group linking two isocyanato-2-methylbutanenitrile moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isocyanato-2-methylbutanenitrile with a diazenediyl precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and in-line monitoring systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols react with the isocyanate groups under mild to moderate conditions, typically at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and related compounds.
Substitution: Ureas, carbamates, and thiocarbamates, depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its reactive isocyanate groups.
Mécanisme D'action
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, making the compound useful in cross-linking and polymerization reactions. The diazenediyl linkage provides additional stability and rigidity to the molecular structure, enhancing its performance in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[(Z)-1,2-Diazenediyl]bis(2-methylbutanenitrile): A similar compound with a different stereochemistry, which can lead to variations in reactivity and physical properties.
2,2’-Azobis(2-methylbutanenitrile): Another related compound with similar applications but different structural features.
Uniqueness
2,2’-[(E)-Diazenediyl]bis(4-isocyanato-2-methylbutanenitrile) is unique due to its combination of isocyanate and diazenediyl functionalities. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds that may lack one of these groups.
Propriétés
Numéro CAS |
112667-01-3 |
|---|---|
Formule moléculaire |
C12H14N6O2 |
Poids moléculaire |
274.28 g/mol |
Nom IUPAC |
2-[(2-cyano-4-isocyanatobutan-2-yl)diazenyl]-4-isocyanato-2-methylbutanenitrile |
InChI |
InChI=1S/C12H14N6O2/c1-11(7-13,3-5-15-9-19)17-18-12(2,8-14)4-6-16-10-20/h3-6H2,1-2H3 |
Clé InChI |
JSRRJNQFFFNQHD-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN=C=O)(C#N)N=NC(C)(CCN=C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


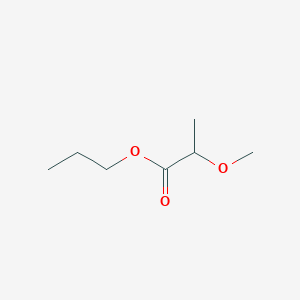
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydropyrimidin-1-ium chloride (1/1)](/img/structure/B14320621.png)
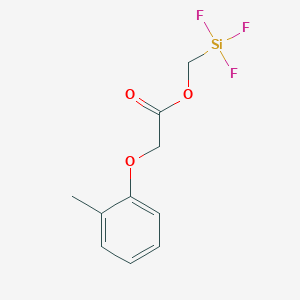
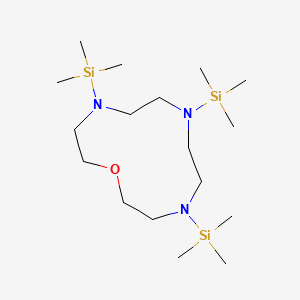
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)
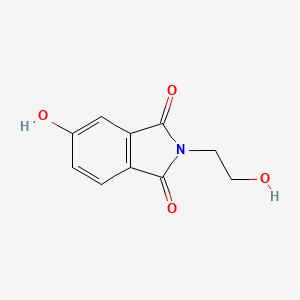
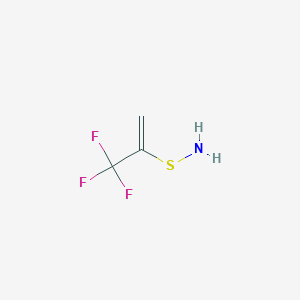
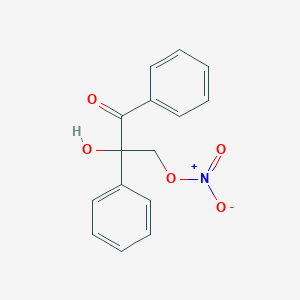
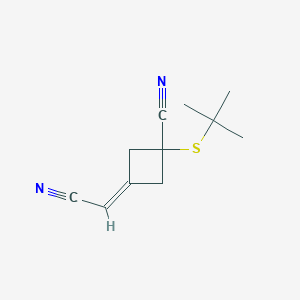

![15-[2-(Prop-1-EN-1-YL)cyclopropyl]pentadeca-5,8,11,14-tetraenoic acid](/img/structure/B14320682.png)
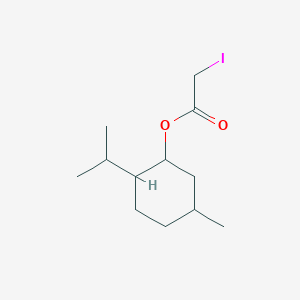
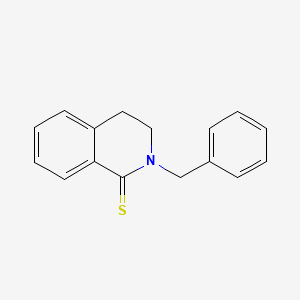
![8b-Ethoxy-3a-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B14320704.png)
